molecular formula C12H16N2 B7905018 2-(1,3-Dimethylindol-2-yl)ethanamine

2-(1,3-Dimethylindol-2-yl)ethanamine

Cat. No.: B7905018
M. Wt: 188.27 g/mol
InChI Key: VHRHJUZJUZGSMY-UHFFFAOYSA-N
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Description

2-(1,3-Dimethylindol-2-yl)ethanamine is an indole derivative featuring a dimethyl-substituted indole core linked to an ethanamine group. Indole derivatives are widely studied for their biological activities, including interactions with proteins like HSP90 and roles in neurological pathways .

Properties

IUPAC Name

2-(1,3-dimethylindol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-10-5-3-4-6-12(10)14(2)11(9)7-8-13/h3-6H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRHJUZJUZGSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Variations

The target compound’s structure includes 1,3-dimethyl groups on the indole ring and an ethanamine side chain . Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents on Indole Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
2-(1H-Indol-3-yl)ethanamine (Tryptamine) None C₁₀H₁₂N₂ 160.22 Anti-plasmodial activity; binds HSP90
2-(5-Methoxy-1-methyl-1H-indol-3-yl)ethanamine 1-methyl, 5-methoxy C₁₂H₁₆N₂O 204.27 Increased polarity due to methoxy group
2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine 2,5-dimethyl C₁₂H₁₆N₂ 188.27 Enhanced lipophilicity; drug research applications
2-(1,3-Dimethylindol-2-yl)ethanamine 1,3-dimethyl C₁₂H₁₆N₂ 188.27 Predicted steric hindrance at C2 position
Key Observations:
  • Substituent Position Matters : The placement of methyl groups significantly alters steric and electronic properties. For example, 2,5-dimethyl substitution () increases lipophilicity, whereas 1,3-dimethyl substitution in the target compound may enhance steric hindrance near the ethanamine linkage.

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